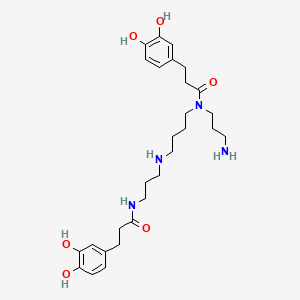
Kukoamina B
Descripción general
Descripción
La Kukoamina B es un alcaloide de espermina natural aislado de la corteza de la raíz de Lycium chinense. Consta de dos unidades de dihidrocafeoil y una unidad de espermina . Este compuesto ha llamado la atención por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y antidiabéticas .
Aplicaciones Científicas De Investigación
La Kukoamina B tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La Kukoamina B ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: La this compound elimina los radicales libres y reduce el estrés oxidativo al quelar iones metálicos y participar en reacciones de transferencia de electrones y protones.
Actividad antiinflamatoria: Inhibe la sobreproducción de citocinas proinflamatorias inducidas por el ADN CpG inmunoestimulante, reduciendo así la inflamación.
Actividad antidiabética: La this compound regula los factores de transcripción nuclear como NF-κB y PPAR para reducir la inflamación y facilitar la homeostasis metabólica.
Análisis Bioquímico
Biochemical Properties
Kukoamine B interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to inhibit the over-production of pro-inflammatory cytokines induced by immunostimulatory CpG DNA . This suggests that Kukoamine B may interact with enzymes and proteins involved in the inflammatory response .
Cellular Effects
Kukoamine B has been shown to have effects on various types of cells and cellular processes . It can lower blood glucose levels, reduce levels of circulating triglycerides and cholesterol, and increase levels of phosphatidylcholines . It also reduces systemic inflammation, suggesting an impact on cell signaling pathways .
Molecular Mechanism
Kukoamine B exerts its effects at the molecular level through various mechanisms . It has been suggested that Kukoamine B may regulate nuclear transcription factors such as NF-κB and/or PPAR to reduce inflammation and facilitate a shift toward metabolic and inflammatory homeostasis . It can also bind to the primary structure of CpG DNA, thereby interfering with the interaction of CpG DNA with Toll-like receptor 9 (TLR9) and the immunostimulatory effect .
Temporal Effects in Laboratory Settings
In a study conducted over 9 weeks, Kukoamine B was found to lower blood glucose levels without the adverse effects of bodyweight gain and hepatomegaly . This suggests that Kukoamine B has long-term effects on cellular function and is stable over time .
Dosage Effects in Animal Models
In animal models, Kukoamine B has been administered at doses ranging from 0.06 mg/kg to 0.24 mg/kg . The effects of Kukoamine B varied with different dosages, with no reported toxic or adverse effects at high doses .
Metabolic Pathways
Kukoamine B is involved in various metabolic pathways . It has been found to reduce levels of circulating triglycerides and cholesterol, and increase levels of phosphatidylcholines and acylcarnitines . This suggests that Kukoamine B interacts with enzymes or cofactors involved in lipid metabolism .
Transport and Distribution
Its ability to influence levels of various metabolites suggests that it may interact with transporters or binding proteins .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La Kukoamina B se puede sintetizar a través de una serie de reacciones químicas que involucran intermedios protectores. La ruta sintética generalmente implica la reducción de grupos ciano a grupos amino utilizando catálisis de níquel Raney en amoníaco metanol . Los compuestos intermedios se protegen utilizando varios grupos protectores como CbzCl, PMBBr, Trt-Cl y BnCl .
Métodos de Producción Industrial
La producción industrial de this compound implica la extracción de la corteza de la raíz de Lycium chinense seguida de procesos de purificación. El proceso de extracción generalmente implica la extracción con disolventes, seguida de técnicas cromatográficas para aislar y purificar el compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Kukoamina B experimenta varias reacciones químicas, que incluyen:
Reducción: La reducción de grupos ciano a grupos amino es un paso clave en la síntesis de this compound.
Quelación: La this compound puede quelar iones metálicos, lo que contribuye a su actividad antioxidante.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y otros agentes oxidantes.
Reducción: La catálisis de níquel Raney en amoníaco metanol se usa comúnmente para la reducción de grupos ciano.
Quelación: Los iones metálicos como Fe²⁺ se usan comúnmente en reacciones de quelación.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios intermedios y el producto final, this compound, que exhibe actividades biológicas significativas .
Comparación Con Compuestos Similares
La Kukoamina B se compara con otros compuestos similares, como la Kukoamina A, que también es una poliamina fenólica. Si bien ambos compuestos exhiben efectos antioxidantes y citoprotectores, se ha encontrado que la this compound posee mayores potenciales en estas vías, lo que la hace superior a la Kukoamina A en términos de citoprotección . Otros compuestos similares incluyen Kukoamina C y Kukoamina D, que comparten similitudes estructurales pero difieren en sus actividades biológicas .
Conclusión
La this compound es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura química única y sus diversas actividades biológicas la convierten en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
IUPAC Name |
N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRAOCFRRTWUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164991-67-7 | |
| Record name | Kukoamine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KUKOAMINE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Kukoamine B interact with lipopolysaccharide (LPS)?
A1: Kukoamine B exhibits a potent affinity for LPS and can directly bind to it. [, , , ] This binding interferes with LPS's ability to interact with Toll-like receptor 4 (TLR4), a key receptor involved in the inflammatory response to LPS. [, ]
Q2: What are the downstream effects of Kukoamine B binding to LPS?
A2: By inhibiting the LPS/TLR4 signaling pathway, Kukoamine B effectively reduces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [, , ] This, in turn, helps to mitigate inflammation and protect organ function in sepsis models. [, , ]
Q3: Does Kukoamine B interact with other targets besides LPS?
A3: Yes, research indicates that Kukoamine B can also bind to CpG DNA, another immunostimulatory molecule. [] This interaction interferes with CpG DNA's binding to Toll-like receptor 9 (TLR9), further contributing to its anti-inflammatory effects. [] Additionally, Kukoamine B has been shown to interact with the asialoglycoprotein receptor (ASGPR) in hepatocytes, promoting LPS uptake and clearance. []
Q4: How does Kukoamine B affect osteoblast and osteoclast activity?
A4: Studies have shown that Kukoamine B promotes osteoblast differentiation and mineralized nodule formation in MC3T3-E1 cells, indicating a potential role in bone formation. [] Additionally, while it shows inhibitory effects on osteoclast differentiation in isolated cultures, it does not appear to significantly affect osteoclast differentiation in co-culture systems with osteoblasts. []
Q5: What is the molecular formula and weight of Kukoamine B?
A5: The molecular formula of Kukoamine B is C32H42N6O4, and its molecular weight is 574.7 g/mol. []
Q6: Is there information available regarding the material compatibility and stability of Kukoamine B under various conditions?
A6: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of Kukoamine B. There is limited information available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
Q7: Does Kukoamine B exhibit any catalytic properties?
A7: The provided research papers do not indicate any catalytic properties associated with Kukoamine B. Its primary mechanisms of action revolve around binding and inhibiting specific targets involved in inflammation and other biological processes.
Q8: Have any computational chemistry studies been conducted on Kukoamine B?
A8: Yes, molecular docking studies have been utilized to investigate the interactions of Kukoamine B with its targets. For instance, docking simulations have provided insights into Kukoamine B's binding mode with CpG DNA, ASGPR, and LPS. [, , ]
Q9: How do structural modifications of Kukoamine B affect its activity?
A9: The research papers provided do not delve into detailed structure-activity relationship studies for Kukoamine B. Further research is needed to understand the impact of specific structural modifications on its activity, potency, and selectivity.
Q10: Does Kukoamine B's pharmacokinetic profile differ between healthy individuals and sepsis patients?
A10: A population pharmacokinetic (PopPK) model of Kukoamine B was developed specifically in sepsis patients to assess the suitability of body weight or fixed dosing regimens. [] This suggests potential differences in the pharmacokinetic behavior of Kukoamine B between healthy individuals and sepsis patients.
Q11: What in vitro models have been used to study the effects of Kukoamine B?
A11: Various in vitro models have been utilized, including: * Antioxidant assays: DPPH• scavenging, •O2− scavenging, •OH scavenging, Cu2+ reducing, and Fe2+ chelating assays. [] * Cell lines: * Human keratinocyte cell line (HaCaT) to investigate its protective effects against trans-2-nonenal-induced cell damage. [] * Bone marrow-derived mesenchymal stem cells (bmMSCs) to assess its protective effects against Fenton-induced damage. [] * Mouse osteoblastic cell line (MC3T3-E1) to study its effects on osteoblast differentiation and mineralization. [] * Mouse primary-cultured monocytes to evaluate its effects on osteoclast differentiation. [] * HepG2 cells to investigate its role in LPS uptake. []
Q12: What in vivo models have been used to study the effects of Kukoamine B?
A12: The following in vivo models have been employed: * LPS-induced septic mice: To investigate its anti-inflammatory and organ-protective effects in sepsis. [, , ] * Ovariectomized (OVX) mice: To evaluate its anti-osteoporotic effects and impact on bone mineral density. [] * High-fat/high-fructose (HFDFr)-fed rats: To assess its therapeutic effects on insulin resistance, obesity, and metabolic disorders. []
Q13: Have any clinical trials been conducted on Kukoamine B?
A13: Yes, a randomized phase IIa clinical trial investigated the safety, tolerability, pharmacokinetics, and efficacy of Kukoamine B in patients with sepsis. [] Another study used data from a phase IIa clinical trial to develop an exposure-response model for optimizing dosing selection for a phase IIb clinical trial. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)
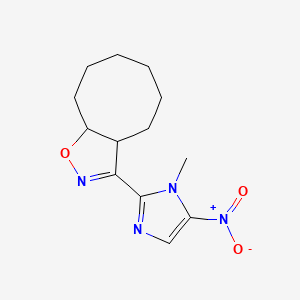
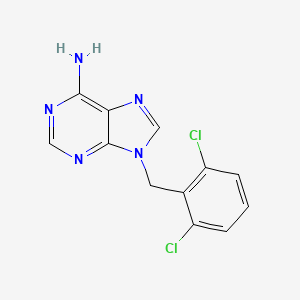
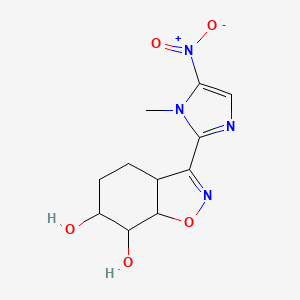
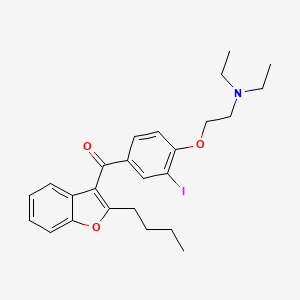
![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)

![(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid](/img/structure/B1673794.png)

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)
![(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1673803.png)
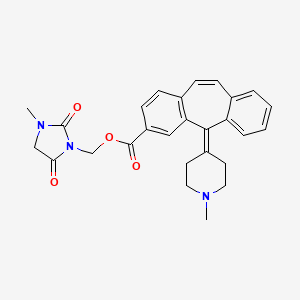
![[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673805.png)
![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)
